molecular formula C9H10N4O B1605308 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol CAS No. 73259-08-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol

Cat. No.: B1605308
CAS No.: 73259-08-2
M. Wt: 190.2 g/mol
InChI Key: BZPBXAFQGVLSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol is a heteroaromatic compound of significant interest in specialized agricultural and materials science research. This chemical features a pyridazin-3-ol core linked to a 3,5-dimethylpyrazole ring, a structural motif known to exhibit valuable biological and physicochemical properties. Preliminary biological studies on closely related derivatives have demonstrated pronounced plant growth stimulant activity, making this compound a promising candidate for further agrochemical research and development . Furthermore, structural analogs, particularly 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, have shown excellent effectiveness as corrosion inhibitors for mild steel in acidic environments, exhibiting high inhibition efficiency through adsorption mechanisms . The molecule's planar structure, as observed in crystal structures of similar compounds, facilitates π-π interactions which may influence its solid-state properties and surface adsorption behavior . Researchers value this compound as a key synthetic intermediate for constructing more complex molecular architectures, including hybrids with pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole rings, thereby enabling the exploration of structure-activity relationships across various fields . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-5-7(2)13(12-6)8-3-4-9(14)11-10-8/h3-5H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPBXAFQGVLSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350738
Record name 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73259-08-2
Record name 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Hydrolysis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

The primary method involves hydrolysis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (1) under acidic conditions:

  • Reagents : Acetic acid (excess).
  • Conditions : Reflux until completion (monitored via TLC).
  • Mechanism : Nucleophilic substitution of the chlorine atom at the 3-position of pyridazine with a hydroxyl group.
  • Product : 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol (2) exists in tautomeric equilibrium between 3-ol and 3-one forms.

Key Characterization Data :

Property Value/Description
Yield 85–90%
IR (cm⁻¹) 1668 (C=O stretch for tautomeric 3-one form)
¹H NMR (CDCl₃, δ ppm) 2.20 (s, 3H, pyrazole-CH₃), 2.51 (d, 3H, pyrazole-CH₃), 5.95 (brs, 1H, pyrazole-CH), 7.04–8.16 (pyridazine protons)

Potassium Salt Formation for Further Functionalization

The potassium salt 3 is synthesized to facilitate subsequent alkylation or heterocyclization:

  • Reagents : Aqueous KOH (1:1 molar ratio with compound 2 ).
  • Conditions : Stirring at room temperature until salt precipitates.
  • Application : Intermediate for synthesizing alkylated derivatives (e.g., 4a–d ) via reactions with alkyl halides.

Example Reaction :
$$
\text{Compound 2} + \text{KOH} \rightarrow \text{Potassium salt 3} \xrightarrow[\text{DMF, 60–65°C}]{\text{R₃Hal}} \text{2-Alkylated derivatives}
$$

Critical Reaction Parameters

  • Temperature : 60–100°C for heterocyclization.
  • Solvents : DMF, acetone, or water, depending on reactivity.
  • Catalysts : KOH or phase-transfer agents for alkylation.

Tautomerism and Structural Confirmation

The compound’s tautomeric equilibrium (3-ol ⇌ 3-one) is confirmed via:

  • IR Spectroscopy : Distinct C=O (1668 cm⁻¹) and O–H stretches.
  • ¹³C NMR : Peaks at 157.57 ppm (C=O) and 148.9 ppm (pyridazine C–O).

Summary of Key Findings

Aspect Detail
Optimal Yield 85–90% via hydrolysis of chloropyridazine precursor.
Scalability Industrially viable with continuous flow reactors.
Biological Relevance Preliminary screening shows plant growth stimulant activity.

Chemical Reactions Analysis

Tautomerism and Structural Dynamics

The compound exists in equilibrium between its 3-ol (A ) and 3-one (B ) tautomeric forms (Figure 1) . This tautomerism is influenced by solvent polarity and temperature, with the keto form (B ) predominating in polar aprotic solvents like dimethylformamide (DMF) .

Table 1: Tautomeric equilibrium conditions

ConditionDominant FormKey Observations
Polar aprotic solventB (3-one)Stabilized by resonance
Aqueous acidic mediumA (3-ol)Protonation at N2
Solid stateA Confirmed by XRD

Alkylation Reactions

The hydroxyl group undergoes O-alkylation under mild basic conditions. For example, treatment with methyl iodide in DMF yields 2-methyl derivatives :

Reaction:

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol+CH3IKOH, DMF, 60–65°C6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyridazin-3(2H)-one\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{KOH, DMF, 60–65°C}} \text{6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyridazin-3(2H)-one}

Table 2: Alkylation products

ProductYield (%)m.p. (°C)Key Spectral Data (IR, νC=O\nu_{\text{C=O}})
2-Methyl derivative 6085–871668 cm1^{-1} (C=O stretch)
2-Benzyl derivative 75112–1141672 cm1^{-1} (C=O stretch)

Heterocyclisation and Ring Formation

The compound serves as a precursor for fused heterocycles via condensation reactions:

Pyrimidine Ring Formation

Condensation with enaminones or amidines yields pyrimidine-fused derivatives :

This compound+EnaminoneEtOH, ΔPyrimidine hybrids\text{this compound} + \text{Enaminone} \xrightarrow{\text{EtOH, Δ}} \text{Pyrimidine hybrids}

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic displacement reactions when activated as a leaving group:

Example: Formation of chloropyridazine intermediates :

This compoundPCl5,reflux3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine\text{this compound} \xrightarrow{\text{PCl}_5, \text{reflux}} \text{3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine}

Key Applications:

  • Chlorinated derivatives serve as intermediates for Suzuki couplings .

  • Amination reactions produce pharmacologically active diamines.

Oxidation and Reduction

While direct oxidation/reduction data for the hydroxyl compound is limited, analogous pyridazines show:

  • Oxidation : Conversion to ketones using KMnO4_4/H2_2SO4_4 (excluded per user request).

  • Reduction : Hydrogenation of pyridazine rings to piperazines under H2_2/Pd-C.

Biological Relevance

Derivatives exhibit pronounced plant growth stimulation, with EC50_{50} values as low as 107^{-7} M . Structure-activity relationships (SAR) highlight the importance of:

  • Pyrazole substitution : 3,5-Dimethyl groups enhance bioavailability.

  • Oxadiazole rings : Thioether linkages improve membrane permeability.

Industrial and Environmental Considerations

  • Scale-up : Continuous flow reactors optimize yields (>80%) for alkylation steps .

  • Green Chemistry : Aqueous KOH replaces toxic bases in salt formation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones, including 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol, exhibit significant anticancer properties. A study highlighted the synthesis of various pyridazinone derivatives that demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in tumor cells through the modulation of specific signaling pathways .

Anti-inflammatory and Analgesic Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that similar pyrazole derivatives possess analgesic properties, making them potential candidates for pain management therapies. For instance, studies on related pyrazole compounds have demonstrated their effectiveness in reducing inflammation and pain in animal models .

Insecticidal Properties

Research into the insecticidal activity of pyridazine derivatives has revealed that compounds like this compound can act as effective insecticides. A study demonstrated the efficacy of similar compounds against common agricultural pests, highlighting their potential role in integrated pest management strategies .

Synthesis of Functional Materials

In material science, this compound can be utilized in the synthesis of novel polymers and materials with specific functionalities. Its unique chemical structure allows for modifications that enhance material properties such as thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications .

Table 1: Summary of Biological Activities of Pyridazine Derivatives

Activity TypeCompoundReference
AnticancerThis compound
Anti-inflammatorySimilar pyrazole derivatives
InsecticidalRelated pyridazine derivatives

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a series of pyridazinone derivatives, including the target compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Case Study 2: Insecticide Development

In another research effort focused on agricultural applications, scientists evaluated the insecticidal properties of several pyridazine derivatives against aphids and whiteflies. The findings revealed that certain compounds exhibited over 80% mortality rates within 48 hours of exposure, suggesting their potential utility in crop protection strategies .

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at position 3 of the pyridazine ring significantly alters molecular properties. Key derivatives include:

Compound Name Substituent at Position 3 Molecular Formula Key Features
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol -OH C₉H₉N₅O Hydroxyl group enables H-bonding; planar structure
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine -Cl C₉H₈ClN₅ Chlorine increases lipophilicity; weaker H-bonding vs. -OH
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine -NH(C₆H₅) C₁₃H₁₂N₆ Amino group supports π-π stacking; forms S(6) intramolecular H-bond motifs
[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic Acid -OCH₂COOH C₁₁H₁₁N₅O₃ Carboxylic acid enhances solubility; potential pharmaceutical applications

Key Observations :

  • Hydrogen Bonding: The hydroxyl derivative exhibits stronger intermolecular H-bonding than chloro or amino analogs, affecting crystallinity and solubility .
  • Planarity: The hydroxyl and chloro derivatives show high planarity, facilitating coordination chemistry, while the N-phenyl amino derivative displays slight distortion due to steric effects .

Crystallographic and Structural Insights

  • Hydroxyl Derivative: Likely forms layered structures via O-H⋯N hydrogen bonds, similar to the S(6) motif observed in the amino analog . Crystallographic software (SHELX, ORTEP-3) confirms planarity and bond lengths .
  • Chloro Derivative : Exhibits shorter C-Cl bonds (1.73 Å) and weaker intermolecular interactions compared to -OH analogs .
  • Coordination Chemistry : The hydroxyl derivative’s planarity allows it to act as a bidentate ligand in rhenium complexes, forming octahedral geometries .

Structural Validation and Computational Tools

Critical validation of these compounds relies on crystallographic software:

  • SHELX Suite : Refines small-molecule structures and validates hydrogen-bonding networks .
  • ORTEP-3/WinGX : Visualizes molecular geometry and intermolecular interactions .
  • Graph Set Analysis : Classifies H-bonding motifs (e.g., S(6) rings) to predict crystal packing behavior .

Biological Activity

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol, a compound with the CAS number 73259-08-2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in various therapeutic areas.

  • IUPAC Name : 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone
  • Molecular Formula : C9H10N4O
  • Molecular Weight : 190.2 g/mol
  • Physical Form : Solid
  • Purity : 95% .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast Cancer)3.79
HepG2 (Liver Cancer)26.00
A549 (Lung Cancer)49.85

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory effects. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory mediators:

Compound IC50 (µg/mL) Activity
Compound A54.65COX inhibitor (Diclofenac)
Compound B60.56Anti-inflammatory activity

These compounds have shown promising results comparable to established anti-inflammatory drugs .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Potential

A study conducted by Wei et al. synthesized various derivatives of pyrazole and tested their efficacy against multiple cancer cell lines, including lung and breast cancers. The results indicated that specific modifications on the pyrazole ring significantly enhanced cytotoxicity against these cells .

Study on Anti-inflammatory Activity

In another investigation, compounds derived from the pyrazole scaffold were assessed for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results demonstrated that certain derivatives exhibited comparable anti-inflammatory effects to indomethacin, a well-known NSAID .

Q & A

Q. What are the established synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol, and how are intermediates characterized?

A common method involves multi-step condensation and cyclization reactions. For example, pyrazole derivatives are synthesized via refluxing precursors (e.g., aromatic aldehydes, hydrazine derivatives) in ethanol with catalytic HCl, followed by purification via recrystallization. Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via NMR, IR, and mass spectrometry (MS) .

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for resolving molecular geometry. For related pyridazine-pyrazole hybrids, crystallographic data (e.g., bond lengths, torsion angles) validate the planar arrangement of the pyridazine ring and pyrazole substituents . Complementary techniques like 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy confirm functional groups and regiochemistry .

Q. What analytical challenges arise in quantifying this compound, and how are they addressed?

Challenges include low solubility in polar solvents and thermal instability during analysis. Methodological solutions involve using dimethylformamide (DMF)-ethanol mixtures for recrystallization and high-performance liquid chromatography (HPLC) with UV detection for quantification .

Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties?

Methyl groups at the 3- and 5-positions of the pyrazole enhance steric bulk, reducing solubility but improving thermal stability. Computational studies (e.g., DFT calculations) correlate substituent effects with electronic properties like dipole moments and HOMO-LUMO gaps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Systematic optimization using factorial design (e.g., varying solvent polarity, temperature, and catalyst concentration) identifies ideal conditions. For example, ethanol with HCl catalysis at 80–90°C maximizes yields (>85%) while minimizing side products . Advanced approaches integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal parameters .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic conformational changes. Variable-temperature NMR or NOESY experiments can detect restricted rotation or intramolecular hydrogen bonding. Cross-validation with X-ray data is critical .

Q. How does this compound interact with biological targets, and what assays are suitable for SAR studies?

Molecular docking and MD simulations predict binding affinities to enzymes (e.g., kinases) or receptors. In vitro assays (e.g., fluorescence polarization, enzyme inhibition) validate interactions. Substituent modifications (e.g., replacing methyl with cyclopropyl groups) refine SAR profiles .

Q. What computational tools are used to model its reactivity in novel synthetic applications?

Density Functional Theory (DFT) calculates transition states and reaction energetics. Software like Gaussian or ORCA simulates reaction pathways, while machine learning models (e.g., ICReDD’s platform) predict regioselectivity in heterocyclic couplings .

Q. How can its stability under varying pH and temperature conditions be systematically evaluated?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. pH-rate profiles identify hydrolysis-prone sites. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life .

Q. What role does this compound play in supramolecular chemistry or crystal engineering?

Its planar structure and hydrogen-bonding motifs (e.g., pyridazin-3-ol OH groups) facilitate self-assembly into coordination polymers. X-ray studies reveal π-π stacking and halogen bonding interactions in cocrystals .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationFactorial design, reflux with TLC monitoring
Structural ValidationX-ray crystallography, VT-NMR
Stability ProfilingHPLC, kinetic modeling
Computational ModelingDFT, machine learning platforms
Biological Activity ScreeningDocking, fluorescence polarization assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol
Reactant of Route 2
Reactant of Route 2
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.